molecular formula C10H8Cl2O2 B12119886 1,3-Butanedione, 1-(2,5-dichlorophenyl)-

1,3-Butanedione, 1-(2,5-dichlorophenyl)-

Cat. No.: B12119886
M. Wt: 231.07 g/mol
InChI Key: NRCBFTJBSHQGSK-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-(2,5-dichlorophenyl)- is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of butanedione, where one of the hydrogen atoms is replaced by a 2,5-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butanedione, 1-(2,5-dichlorophenyl)- can be synthesized from ethyl 2,5-dichlorobenzoate and acetone . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction between the two starting materials. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-butanedione, 1-(2,5-dichlorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms in the dichlorophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

1,3-Butanedione, 1-(2,5-dichlorophenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-butanedione, 1-(2,5-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The dichlorophenyl group plays a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butanedione, 1-phenyl-: This compound has a phenyl group instead of a dichlorophenyl group.

    1,3-Butanedione, 1-(3,5-dichlorophenyl)-: Similar to 1,3-butanedione, 1-(2,5-dichlorophenyl)- but with chlorine atoms at different positions on the phenyl ring.

Uniqueness

1,3-Butanedione, 1-(2,5-dichlorophenyl)- is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and specificity in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H8Cl2O2/c1-6(13)4-10(14)8-5-7(11)2-3-9(8)12/h2-3,5H,4H2,1H3

InChI Key

NRCBFTJBSHQGSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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